molecular formula C14H11NO4 B11998751 5-(Benzoylamino)-2-hydroxybenzoic acid CAS No. 28772-37-4

5-(Benzoylamino)-2-hydroxybenzoic acid

Cat. No.: B11998751
CAS No.: 28772-37-4
M. Wt: 257.24 g/mol
InChI Key: SFEUKULSBVVBKN-UHFFFAOYSA-N
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Description

5-(Benzoylamino)-2-hydroxybenzoic acid (CAS 28772-37-4), also known as 5-benzamido-2-hydroxybenzoic acid, is a high-purity organic compound with the molecular formula C₁₄H₁₁NO₄ and a molecular weight of 257.24 g/mol. This chemical features a salicylic acid backbone functionalized with a benzamido group at the 5-position, a structure that provides unique reactivity and hydrogen-bonding capability, making it a valuable intermediate in chemical and biochemical research. Its primary research value lies in its potential biological activities, which include enzyme inhibition, anti-inflammatory properties, and antimicrobial activity. The compound's mechanism of action is of significant interest for cyclooxygenase (COX) inhibition studies. Its carboxylic acid group is predicted to bind to arginine 120 in the COX enzyme active site, while the benzoylamino group facilitates additional aromatic interactions with hydrophobic residues like tyrosine 385 and phenylalanine 381. This binding profile suggests potential for time-dependent, reversible enzyme inhibition, with particular interest in the selectivity mechanisms between COX-1 and the larger active site of COX-2. In modern synthetic chemistry, it serves as a key precursor for developing novel derivatives and peptide conjugates. Green chemistry synthesis approaches, including microwave-assisted solvent-free systems and mechanochemical neat grinding, have been developed to produce this compound and its derivatives efficiently. It is readily available for research applications as a building block in organic synthesis, a ligand in biochemical assays, and a candidate for pharmaceutical development. This product is intended for research purposes only and is not designed for human therapeutic or veterinary use.

Properties

CAS No.

28772-37-4

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

5-benzamido-2-hydroxybenzoic acid

InChI

InChI=1S/C14H11NO4/c16-12-7-6-10(8-11(12)14(18)19)15-13(17)9-4-2-1-3-5-9/h1-8,16H,(H,15,17)(H,18,19)

InChI Key

SFEUKULSBVVBKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

Preparation Methods

High-Pressure Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction, adapted for amino-functionalized substrates, is a cornerstone for synthesizing 5-ASA. As detailed in CN103880694A , this method involves the carboxylation of p-aminophenol under high-pressure carbon dioxide (1.0–3.0 MPa) and elevated temperatures (180–220°C). Catalytic carriers such as sodium chloride (NaCl) or potassium chloride (KCl) are employed to enhance reaction efficiency, while solid alkali agents like sodium carbonate (Na₂CO₃) facilitate deprotonation.

Reaction Conditions and Optimization

  • Catalytic System : A molar ratio of 1:1–1:5 (p-aminophenol:catalytic carrier) ensures optimal activity.

  • Temperature and Pressure : Maintaining 190–200°C and 1.5–2.5 MPa minimizes side reactions and improves yield.

  • Post-Treatment : The crude product is dissolved in water, treated with sodium dithionite (Na₂S₂O₄) to reduce impurities, and acidified to pH 1.0–6.0 using hydrochloric acid. Recrystallization yields 5-ASA with 87% purity and 99.6% HPLC purity.

Advantages :

  • Single-step synthesis reduces production time.

  • High scalability and cost-effectiveness due to inexpensive catalysts.

  • Minimal waste generation compared to traditional nitration-reduction routes.

Diazotization and Hydrogenation Method

An alternative route, described in DK174615B1 , involves diazotization of sulfanilic acid followed by coupling with salicylic acid and subsequent hydrogenation. This method recycles sulfanilic acid, enhancing sustainability.

Key Steps :

  • Diazotization : Sulfanilic acid is diazotized with nitrous acid (HNO₂) to form a diazonium salt.

  • Coupling : The diazonium salt reacts with the sodium salt of salicylic acid, forming 5-(p-sulfophenylazo)salicylic acid.

  • Hydrogenation : Catalytic hydrogenation (5% Pd/C, H₂ at 50°C) cleaves the azo bond, yielding 5-ASA.

  • Precipitation : Acidification to pH 4.5 selectively precipitates 5-ASA, while sulfanilic acid remains in solution for recovery.

Yield and Purity :

  • Yield : ~75–85% after recrystallization.

  • Purity : ≥98% due to selective precipitation and efficient catalyst filtration.

Comparative Analysis

ParameterKolbe-Schmitt MethodDiazotization-Hydrogenation
Reaction Steps 13
Catalyst NaCl/KClPd/C
Pressure 1.5–2.5 MPaAmbient
Yield 87%80%
Purity (HPLC) 99.6%98%
Sustainability ModerateHigh (recycled sulfanilic acid)

The introduction of the benzoyl group to 5-ASA is achieved through acylation reactions. The Schotten-Baumann method is the most widely employed technique due to its simplicity and high efficiency.

Schotten-Baumann Acylation

Procedure :

  • Reagents : 5-ASA is suspended in aqueous sodium hydroxide (NaOH), and benzoyl chloride (C₆H₅COCl) is added dropwise under vigorous stirring.

  • Conditions :

    • Temperature: 0–5°C to minimize hydrolysis.

    • Molar Ratio: 1:1.2 (5-ASA:benzoyl chloride) ensures complete acylation.

  • Work-Up : The mixture is acidified to pH 2–3 using HCl, precipitating this compound.

Yield and Purity :

  • Yield : 80–85% after recrystallization from ethanol.

  • Purity : ≥97% (confirmed by NMR and HPLC).

Alternative Acylation Methods

Mixed Anhydride Method :

  • Benzoyl chloride is replaced with benzoyl anhydride ((C₆H₅CO)₂O) in tetrahydrofuran (THF).

  • Advantages : Reduced side reactions; Yield : 78–82%.

Catalytic Coupling Agents :

  • Agents like N,N'-dicyclohexylcarbodiimide (DCC) facilitate acylation in non-aqueous media.

  • Conditions : Room temperature, 12–24 hours.

  • Yield : 75–80% with higher solvent costs.

Comparative Analysis of Synthesis Routes

Efficiency and Scalability :

  • The Kolbe-Schmitt method is superior for large-scale 5-ASA production due to fewer steps and higher yields.

  • Schotten-Baumann acylation remains the gold standard for benzoylation, balancing cost and yield.

Environmental Impact :

  • The Diazotization-Hydrogenation route offers greener credentials through sulfanilic acid recycling.

  • Solvent recovery systems are critical for minimizing waste in benzoylation steps.

Chemical Reactions Analysis

Types of Reactions

5-(Benzoylamino)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of 5-(benzoylamino)-2-oxobenzoic acid.

    Reduction: Formation of 5-(benzylamino)-2-hydroxybenzoic acid.

    Substitution: Formation of N-substituted derivatives with varying functional groups.

Scientific Research Applications

Chemistry

5-(Benzoylamino)-2-hydroxybenzoic acid serves as an intermediate in synthesizing more complex organic molecules. It can undergo various chemical reactions, including:

  • Oxidation : The hydroxy group can be oxidized to a carbonyl group.
  • Reduction : The benzoyl group can be reduced to a benzyl group.
  • Substitution : The amino group can participate in nucleophilic substitution reactions.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays. Its ability to form hydrogen bonds enhances its interaction with specific molecular targets, making it valuable for developing therapeutic agents.

Medicine

The compound is explored for its therapeutic properties , particularly its anti-inflammatory and antimicrobial activities. Studies have shown that derivatives exhibit significant biological activity, including:

  • Anti-nociceptive Effects : Research indicates that related compounds demonstrate analgesic properties superior to traditional analgesics like acetaminophen.
  • Antimicrobial Activity : In vitro tests reveal that derivatives significantly reduce bacterial growth in clinical isolates.

Case Studies

  • Inhibition Studies : A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development targeting metabolic disorders.
  • Antimicrobial Efficacy : In vitro tests revealed that derivatives significantly reduced bacterial growth in clinical isolates, suggesting applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of 5-(Benzoylamino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, inhibiting their activity. The hydroxy group can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Features

The table below compares key structural and functional attributes of 5-(Benzoylamino)-2-hydroxybenzoic acid with its analogs:

Compound Name Substituents Key Functional Groups Biological Activity References
This compound Benzoylamino at C5, hydroxyl at C2 -NHCOC₆H₅, -OH Inferred: Potential anti-inflammatory activity (based on salicylate backbone)
5-(Bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic acid Bis(3-methylbut-2-enyl)amino at C5, hydroxyl at C2 -N(C₅H₇)₂, -OH Improves thermotolerance in C. elegans via stress response proteins
5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid Bromo-carboxyprop-2-enoyl at C5, hydroxyl at C2 -NHCOCBr=CHCOOH, -OH Potent anti-inflammatory and antioxidant activity in preclinical models
Sulfasalazine (5-[(4-((2-pyridinylamino)sulfonyl)phenyl)azo]-2-hydroxybenzoic acid) Azo-linked sulfapyridine at C5, hydroxyl at C2 -N=N-C₆H₄-SO₂NHC₅H₄N, -OH Clinically used for inflammatory bowel disease (IBD) via anti-inflammatory effects
5-Amino-2-hydroxybenzoic acid Amino at C5, hydroxyl at C2 -NH₂, -OH Intermediate in synthesis of NSAIDs; limited direct bioactivity

Pharmacokinetic and Metabolic Profiles

  • Metabolic Stability : Derivatives like 2-hydroxybenzoic acid exhibit low microbial metabolic activity in floodplain soils (metabolism rate < 0.10 in most cases), suggesting environmental persistence .
  • Biotransformation: Sulfasalazine undergoes bacterial cleavage in the colon to release active 5-aminosalicylic acid (5-ASA) and sulfapyridine, a process critical for its therapeutic action .
  • Toxicity: The bromo-carboxyprop-2-enoyl derivative (C1) showed low acute toxicity in rats (LD₅₀ > 2000 mg/kg), supporting its preclinical safety .

Structure-Activity Relationships (SAR)

  • Azo Linkages: Improve targeted delivery (e.g., Sulfasalazine’s colon-specific activation) but may increase synthetic complexity . Allyl/Bromo Groups: Influence redox activity; the bromo-carboxyprop-2-enoyl group in C1 enhances antioxidant capacity via electrophilic reactivity .

Key Research Findings

Thermotolerance Modulation: The bis(3-methylbut-2-enyl)amino analog upregulates heat shock proteins (HSPs) in C. elegans, suggesting utility in stress-related disorders .

Anti-Inflammatory Potency: The bromo-carboxyprop-2-enoyl derivative (C1) reduced murine paw edema by 70% at 10 mg/kg, outperforming traditional 5-ASA derivatives .

Environmental Impact : Low metabolic rates of 2-hydroxybenzoic acid derivatives in floodplain soils highlight their persistence, necessitating ecological monitoring .

Biological Activity

5-(Benzoylamino)-2-hydroxybenzoic acid, also known as 5-benzamido-2-hydroxybenzoic acid, is an organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the molecular formula C₁₄H₁₁N₁O₄ and a molecular weight of approximately 257.24 g/mol. Its structure features a benzoyl group attached to the amino position of a 2-hydroxybenzoic acid backbone, which enhances its reactivity through hydrogen bonding capabilities. This unique configuration is crucial for its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may have implications for therapeutic applications.
  • Antimicrobial Activity : Studies have demonstrated its effectiveness against certain bacteria and fungi, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Properties : The compound may possess anti-inflammatory effects, contributing to its potential in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The presence of the benzoyl group enhances hydrophobic interactions and hydrogen bonding capabilities, facilitating binding to active sites on target proteins. This interaction can modulate enzyme activity and influence various biological processes.

Antimicrobial Activity

A study investigating the antimicrobial properties of derivatives similar to this compound found that compounds with similar structures exhibited significant antibacterial and antifungal activity. For instance, derivatives showed minimum inhibitory concentrations (MICs) in the range of 12.5 to 50 µg/mL against various microbial strains, suggesting that modifications to the benzamide structure can enhance efficacy against pathogens .

Antiadenoviral Activity

Another research highlighted that related compounds in this class demonstrated potent antiadenoviral activity, with some showing low cell toxicity. The structure-activity relationship (SAR) studies indicated that specific substituents on the benzamide moiety were crucial for enhancing antiviral potency .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
5-Aminosalicylic AcidLacks benzoyl groupUsed in treating ulcerative colitis
N-Benzoyl-2-hydroxybenzamideDifferent substitution patternPharmaceutical intermediate
2-HydroxybenzamideLacks both benzoyl and amino groupsSimpler structure, less reactive

The comparison illustrates how this compound's unique combination of functional groups contributes to its distinct biological properties compared to simpler analogs .

Case Studies

  • Inhibition Studies : A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development targeting metabolic disorders.
  • Antimicrobial Efficacy : In vitro tests revealed that derivatives of this compound significantly reduced bacterial growth in clinical isolates, suggesting its application in developing new antibiotics .

Q & A

Q. What are the standard synthetic routes for 5-(Benzoylamino)-2-hydroxybenzoic acid, and what key reagents are involved?

The compound can be synthesized via benzoylation of a hydroxyl-substituted aniline intermediate. A typical method involves reacting 5-amino-2-hydroxybenzoic acid with benzoyl chloride in a basic aqueous solution (e.g., 10% NaOH) under controlled conditions. The reaction requires vigorous shaking to ensure complete acylation, followed by acidification with HCl to precipitate the product . Key reagents include benzoyl chloride, NaOH for maintaining basicity, and HCl for neutralization.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Infrared Spectroscopy (IR) identifies functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹ for the benzoylamino group). NMR (¹H and ¹³C) confirms regiochemistry and hydrogen bonding patterns, such as downfield shifts for hydroxyl protons. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC or melting point analysis assesses purity .

Q. How can researchers determine the solubility of this compound in organic solvents for reaction optimization?

Solubility data can be obtained using gravimetric or spectrophotometric methods. For example, the IUPAC-NIST Solubility Data Series provides protocols where known masses of the compound are dissolved in solvents (e.g., ethers, alcohols) under controlled temperatures. Solubility is calculated from supernatant concentrations after equilibration, with errors minimized to ±5% .

Advanced Research Questions

Q. How can competing reactivities (e.g., hydroxyl vs. benzoylamino groups) be managed during derivatization?

Selective protection strategies are critical. For instance, the hydroxyl group can be temporarily protected using silyl ethers (e.g., TMSCl) before functionalizing the benzoylamino group. Alternatively, orthogonal protecting groups like Fmoc for amines and tert-butyl ethers for hydroxyls enable sequential modifications .

Q. What methodologies resolve discrepancies in reported solubility or stability data across studies?

Controlled reproducibility studies under standardized conditions (e.g., fixed temperature, solvent grade) are essential. Computational tools like COSMO-RS can model solubility behavior, while differential scanning calorimetry (DSC) assesses thermal stability. Cross-validation with multiple analytical techniques (e.g., XRD for crystallinity) ensures data consistency .

Q. How can the biological activity of this compound be systematically evaluated against bacterial biofilms or enzyme targets?

Use microtiter plate assays to quantify biofilm inhibition (e.g., crystal violet staining) alongside minimum inhibitory concentration (MIC) tests. For enzyme studies, employ fluorescence-based assays (e.g., HDAC inhibition) with DMSO controls and reference inhibitors (e.g., trichostatin A). Dose-response curves and kinetic analyses (Km/Vmax) provide mechanistic insights .

Q. What strategies optimize reaction yields in large-scale syntheses of this compound derivatives?

Employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, microwave-assisted synthesis reduces reaction times, while flow chemistry enhances reproducibility. Purification via recrystallization (e.g., using ethanol/water mixtures) improves yield and purity .

Methodological Guidance

  • Synthesis Optimization : Use kinetic studies (e.g., in situ IR) to monitor reaction progress and identify bottlenecks .
  • Data Contradiction Analysis : Apply statistical tools (e.g., ANOVA) to assess variability between experimental replicates .
  • Biological Assay Design : Include positive/negative controls and validate results with orthogonal assays (e.g., SEM for biofilm morphology) .

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